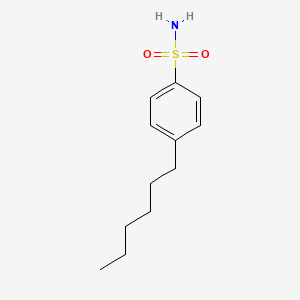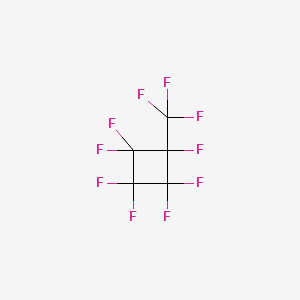
Cyclobutane, heptafluoro(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with heptafluoro and trifluoromethyl groups. The presence of multiple fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of cyclobutane, heptafluoro(trifluoromethyl)- typically involves [2 + 2] cycloaddition reactions . This method is widely used for synthesizing cyclobutane derivatives due to its efficiency and versatility. The reaction conditions often include the use of photochemical or thermal activation to facilitate the cycloaddition process. Industrial production methods may involve the use of specialized catalysts and controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cyclobutane, heptafluoro(trifluoromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Photochemical Reactions: The compound is known to participate in photochemical reactions, which can lead to the formation of various products depending on the reaction conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions vary based on the specific reagents and conditions employed.
Scientific Research Applications
Cyclobutane, heptafluoro(trifluoromethyl)- has several applications in scientific research, including:
Mechanism of Action
The mechanism by which cyclobutane, heptafluoro(trifluoromethyl)- exerts its effects is primarily related to its ability to participate in various chemical reactions. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to interact with different molecular targets. The pathways involved in its reactions often include radical intermediates and the formation of stable fluorinated products .
Comparison with Similar Compounds
Cyclobutane, heptafluoro(trifluoromethyl)- can be compared to other fluorinated cyclobutanes, such as:
Octafluorocyclobutane: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Hexafluoro-bis(trifluoromethyl)cyclobutane: This compound contains two trifluoromethyl groups, which further enhances its stability and reactivity compared to cyclobutane, heptafluoro(trifluoromethyl)-.
The uniqueness of cyclobutane, heptafluoro(trifluoromethyl)- lies in its specific substitution pattern, which imparts distinct chemical properties and makes it valuable for various applications.
Properties
CAS No. |
5187-89-3 |
|---|---|
Molecular Formula |
C5F10 |
Molecular Weight |
250.04 g/mol |
IUPAC Name |
1,1,2,2,3,3,4-heptafluoro-4-(trifluoromethyl)cyclobutane |
InChI |
InChI=1S/C5F10/c6-1(5(13,14)15)2(7,8)4(11,12)3(1,9)10 |
InChI Key |
ZVXOHSHODRJTCP-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
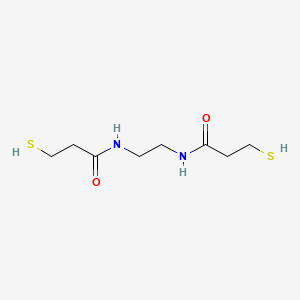
![4,4'-[1,4-Phenylenebis(methylene)]dianiline](/img/structure/B14742079.png)
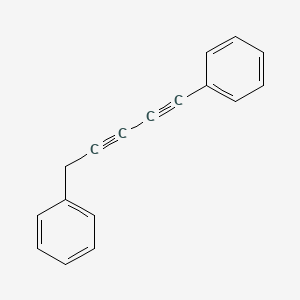
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)
![ethyl 4-[[(E)-3-oxobut-1-enyl]amino]benzoate](/img/structure/B14742097.png)
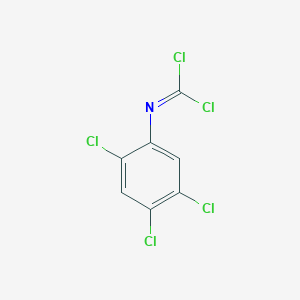
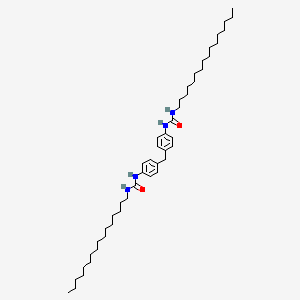

![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

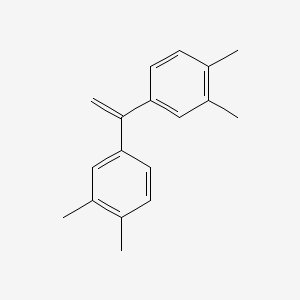
![N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B14742147.png)
